

An In-depth Technical Guide to 2-Amino-2-thioethyl Pivalate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Amino-2-thioethyl pivalate

CAS No.: 175204-79-2

Cat. No.: B060890

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This guide provides a comprehensive technical overview of **2-Amino-2-thioethyl pivalate** (CAS Number: 175204-79-2), a molecule possessing significant potential in synthetic and medicinal chemistry. While specific literature on this compound is nascent, this document synthesizes foundational chemical principles and data from related structural motifs to offer researchers, scientists, and drug development professionals a robust framework for its utilization. We will delve into its physicochemical properties, propose a logical synthetic pathway, explore its anticipated reactivity, and discuss its promising applications, particularly as a precursor for bioactive heterocyclic compounds.

Core Molecular Attributes

2-Amino-2-thioethyl pivalate is a bifunctional organic molecule that incorporates a primary thioamide and a pivalate ester. This unique combination of a nucleophilic thioamide and a sterically hindered ester group suggests its utility as a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Amino-2-thioxoethyl pivalate** is presented in the table below. These properties are essential for designing reaction conditions, purification strategies, and for understanding its potential pharmacokinetic profile.

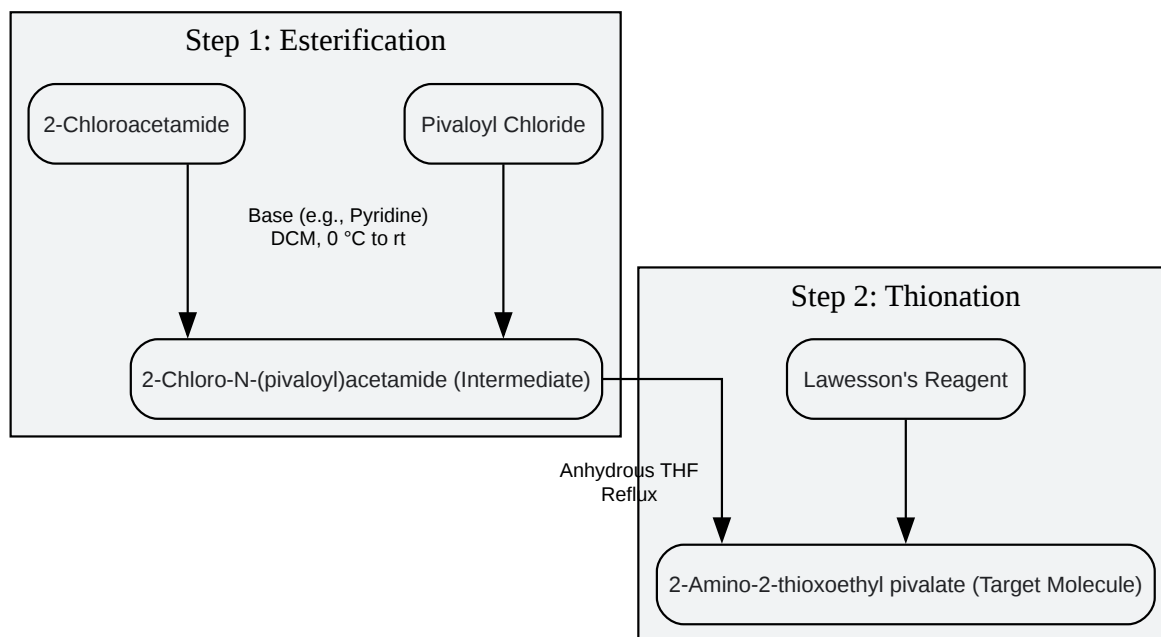
Property	Value
CAS Number	175204-79-2
Molecular Formula	C ₇ H ₁₃ NO ₂ S
Molecular Weight	175.25 g/mol
IUPAC Name	(2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate
Melting Point	78-80 °C
Boiling Point (Predicted)	251.6 ± 42.0 °C
SMILES	<chem>CC(C)(C)C(=O)OCC(N)=S</chem>
InChIKey	COULAOZTCJTHOX-UHFFFAOYSA-N

Synthesis and Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis of **2-Amino-2-thioxoethyl pivalate** is not readily available in the current literature, a logical and efficient synthetic route can be postulated based on established methods for the synthesis of thioamides and esters. A plausible two-step synthesis is outlined below, starting from commercially available precursors.

Proposed Synthetic Workflow

The proposed synthesis involves the esterification of 2-chloroacetamide followed by thionation of the resulting amide.



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Caption: Proposed two-step synthesis of **2-Amino-2-thioxoethyl pivalate**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-N-(pivaloyl)acetamide

- To a solution of 2-chloroacetamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C.
- Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.

- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.

Step 2: Synthesis of **2-Amino-2-thioxoethyl pivalate**

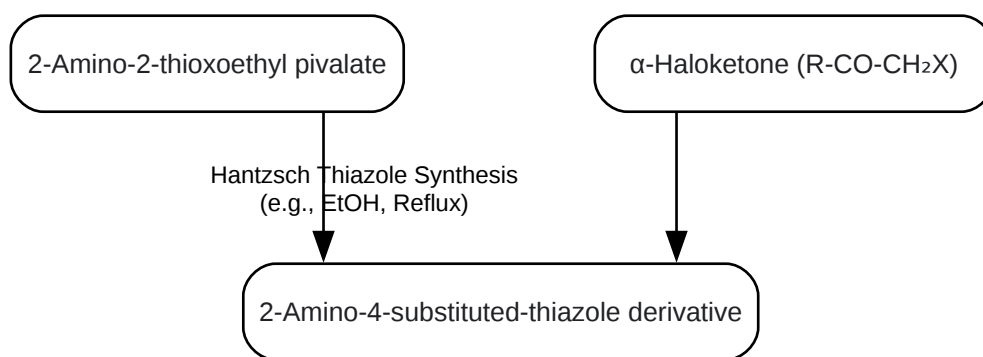
- Dissolve the 2-chloro-N-(pivaloyl)acetamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Add Lawesson's reagent (0.5 eq) to the solution under an inert atmosphere.
- Reflux the reaction mixture for 4-6 hours, monitoring the conversion by TLC.
- After cooling to room temperature, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to obtain **2-Amino-2-thioxoethyl pivalate**.

Reactivity and Mechanistic Considerations

The reactivity of **2-Amino-2-thioxoethyl pivalate** is governed by its two primary functional groups: the thioamide and the pivalate ester.

Thioamide Reactivity: A Gateway to Heterocycles

The thioamide functionality is a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.^{[1][2]} One of the most significant reactions of primary thioamides is their condensation with α -haloketones to form 2-aminothiazoles, a privileged scaffold in medicinal chemistry.^{[3][4]}



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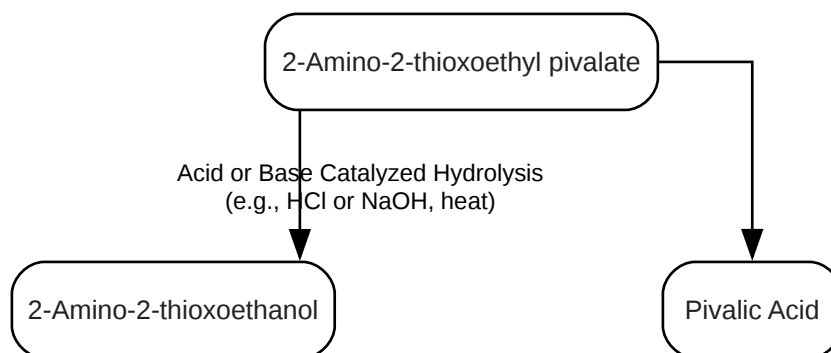
Caption: Hantzsch thiazole synthesis using **2-Amino-2-thioxyethyl pivalate**.

This reaction proceeds via an initial S-alkylation of the thioamide by the α -haloketone, followed by intramolecular cyclization and dehydration to afford the thiazole ring. The pivalate ester moiety is expected to be stable under these conditions, yielding a thiazole with a pivaloyloxymethyl substituent at the 2-position.

Pivalate Ester Stability and Hydrolysis

The pivalate group is a sterically hindered ester known for its relative stability towards hydrolysis compared to less hindered esters.[5] This stability can be advantageous in multi-step syntheses where the ester needs to be preserved while other functional groups are manipulated.

However, under more forcing acidic or basic conditions, the pivalate ester can be hydrolyzed to the corresponding alcohol. The rate of hydrolysis is generally slow at neutral pH but can be accelerated under strongly acidic or basic conditions.[6][7][8]



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Caption: Hydrolysis of **2-Amino-2-thioxoethyl pivalate**.

Applications in Drug Discovery and Development

The structural features of **2-Amino-2-thioxoethyl pivalate** suggest several potential applications in the field of drug discovery.

Precursor for Bioactive 2-Aminothiazoles

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] As a readily available precursor to 2-pivaloyloxymethyl-substituted aminothiazoles, the title compound offers a direct route to novel derivatives for screening and lead optimization.

Potential as a Prodrug Moiety

Thioamides are known to act as prodrugs, often undergoing enzymatic activation in vivo to release the active pharmacophore.[9][10][11][12] For instance, the antitubercular drug ethionamide is a thioamide-containing prodrug.[9][11][12] The thioamide group in **2-Amino-2-thioxoethyl pivalate** could potentially be designed to undergo bioactivation.

Furthermore, the pivalate ester can also function as a prodrug moiety, being cleaved by esterases to release a hydroxyl-containing active drug. This strategy is often employed to improve the bioavailability of polar drugs. The combination of both a thioamide and a pivalate ester in one molecule presents intriguing possibilities for dual-action or targeted drug delivery systems.

Modulator of Biological Pathways

Thioamide-containing compounds have been shown to exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[10] The incorporation of a thioamide can lead to enhanced biological activity compared to the corresponding amide analogues.[9] The title compound could serve as a lead structure for the development of novel therapeutic agents targeting various disease pathways.

Conclusion

2-Amino-2-thioxoethyl pivalate is a promising, yet underexplored, chemical entity with significant potential for applications in organic synthesis and medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, most notably the synthesis of substituted 2-aminothiazoles. The inherent properties of the thioamide and pivalate ester groups also suggest its potential utility in prodrug design. This guide provides a foundational understanding of this molecule, offering a springboard for future research and development endeavors. Further experimental validation of the proposed synthesis and reactivity is warranted to fully unlock the potential of this versatile building block.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-2-thioxoethyl Pivalate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b060890/docs#an-in-depth-technical-guide-to-2-amino-2-thioxoethyl-pivalate\]](https://www.benchchem.com/product/b060890/docs#an-in-depth-technical-guide-to-2-amino-2-thioxoethyl-pivalate)

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